molecular formula C17H16ClN5 B8474823 4-(2-chlorophenyl)-1,3,9-trimethyl-1,6-dihydroimidazo[1,2-a]pyrazolo[4,3-f][1,4]diazepine

4-(2-chlorophenyl)-1,3,9-trimethyl-1,6-dihydroimidazo[1,2-a]pyrazolo[4,3-f][1,4]diazepine

Cat. No. B8474823
M. Wt: 325.8 g/mol
InChI Key: PUGIHPGXHDBLJM-UHFFFAOYSA-N
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Patent
US04075408

Procedure details

With stirring, 1.4 g. of 4-(2-chlorophenyl)-1,6-dihydro-1,3-dimethyl-7-(2-propynylamino)pyrazolo[3,4-e][1,4]-diazepine is dissolved in a solution of 1 mg. of mercuric oxide in 5 ml. of concentrated sulfuric acid at 50° C. The solution is allowed to stand for 16 hours at room temperature (20°-30° C.), then is poured over crushed ice and basified with excess concentrated aqueous ammonia. The mixture is extracted repeatedly with dichloromethane. The extracts are combined, dried and evaporated at reduced pressure to give a residue of 4-(2-chlorophenyl)-1,6-dihydro-1,3,9-trimethylimidazo-[1,2-a]pyrazolo[4,3-f][1,4]diazepine; m.p. 189-190° C. (dec.) after sublimation at 130° C. and 0.1 mm. Hg.
Name
4-(2-chlorophenyl)-1,6-dihydro-1,3-dimethyl-7-(2-propynylamino)pyrazolo[3,4-e][1,4]-diazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
mercuric oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[C:9]2[C:21]([CH3:22])=[N:20][N:19]([CH3:23])[C:10]=2[N:11]=[C:12]([NH:15][CH2:16][C:17]#[CH:18])[CH2:13][N:14]=1.S(=O)(=O)(O)O.N>>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[C:9]2[C:21]([CH3:22])=[N:20][N:19]([CH3:23])[C:10]=2[N:11]2[C:17]([CH3:18])=[CH:16][N:15]=[C:12]2[CH2:13][N:14]=1

Inputs

Step One
Name
4-(2-chlorophenyl)-1,6-dihydro-1,3-dimethyl-7-(2-propynylamino)pyrazolo[3,4-e][1,4]-diazepine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)C=1C2=C(N=C(CN1)NCC#C)N(N=C2C)C
Step Two
Name
mercuric oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 50° C
ADDITION
Type
ADDITION
Details
(20°-30° C.), then is poured
CUSTOM
Type
CUSTOM
Details
over crushed ice
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted repeatedly with dichloromethane
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated at reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C1=NCC=2N(C3=C1C(=NN3C)C)C(=CN2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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